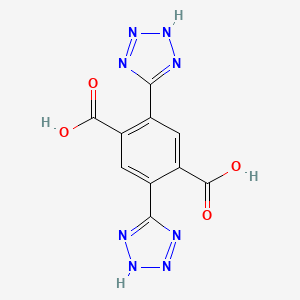
2,5-Di(2H-tetrazol-5-yl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di(2H-tetrazol-5-yl)terephthalic acid is a compound with the molecular formula C10H6N8O4 and a molecular weight of 302.20584 g/mol It is known for its unique structure, which includes two tetrazole rings attached to a terephthalic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2H-tetrazol-5-yl)terephthalic acid typically involves the reaction of terephthalic acid with sodium azide and ammonium chloride under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole rings .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di(2H-tetrazol-5-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole rings or the terephthalic acid core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like DMF or acetonitrile under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the compound .
Aplicaciones Científicas De Investigación
2,5-Di(2H-tetrazol-5-yl)terephthalic acid has several scientific research applications:
Materials Science: It is used as a building block for metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions.
Chemistry: The compound is studied for its unique reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,5-Di(2H-tetrazol-5-yl)terephthalic acid involves its ability to form coordination complexes with metal ions. The tetrazole rings and the carboxylate groups on the terephthalic acid core act as ligands, binding to metal ions and forming stable structures. These complexes can exhibit unique properties, such as high adsorption capacity for gases like CO2 and C2H2, and selective separation of gas mixtures .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(2H-tetrazol-5-yl)benzene: Similar structure but lacks the carboxylate groups.
2,5-Di(2H-tetrazol-5-yl)benzoic acid: Similar structure with one carboxylate group instead of two.
2,5-Di(2H-tetrazol-5-yl)phthalic acid: Similar structure with different positioning of the carboxylate groups.
Uniqueness
2,5-Di(2H-tetrazol-5-yl)terephthalic acid is unique due to its combination of two tetrazole rings and two carboxylate groups, which allows it to form highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Propiedades
Fórmula molecular |
C10H6N8O4 |
|---|---|
Peso molecular |
302.21 g/mol |
Nombre IUPAC |
2,5-bis(2H-tetrazol-5-yl)terephthalic acid |
InChI |
InChI=1S/C10H6N8O4/c19-9(20)5-1-3(7-11-15-16-12-7)6(10(21)22)2-4(5)8-13-17-18-14-8/h1-2H,(H,19,20)(H,21,22)(H,11,12,15,16)(H,13,14,17,18) |
Clave InChI |
YNZDQQMTXDYPLK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C(=O)O)C2=NNN=N2)C(=O)O)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


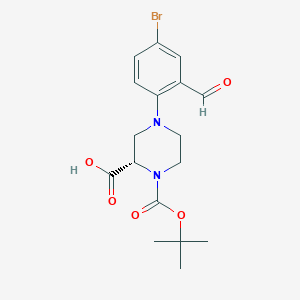
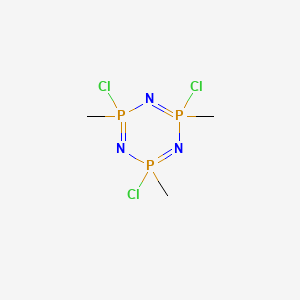

![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
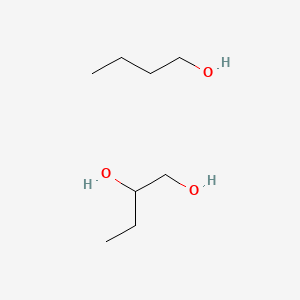
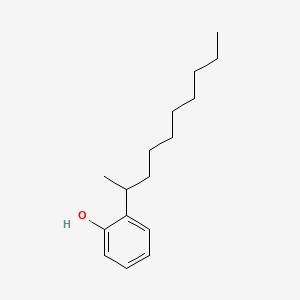

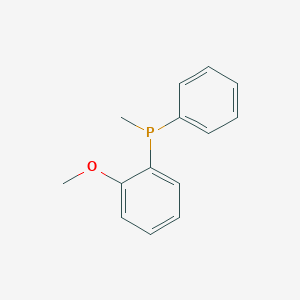
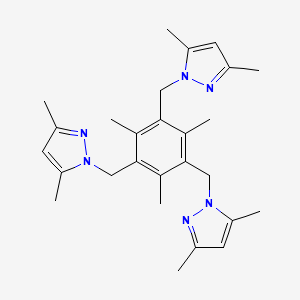
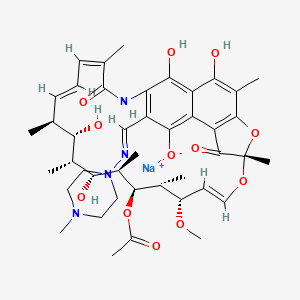
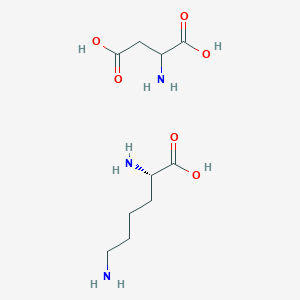

![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)
